Sodium pentachlorophenate

Catalog No.
S656130
CAS No.
131-52-2
M.F
C6Cl5ONa
C6Cl5NaO
M. Wt
289.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium pentachlorophenate

CAS Number

131-52-2

Product Name

Sodium pentachlorophenate

IUPAC Name

sodium;2,3,4,5,6-pentachlorophenolate

Molecular Formula

C6Cl5ONa
C6Cl5NaO

Molecular Weight

289.3 g/mol

InChI

InChI=1S/C6HCl5O.Na/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h12H;/q;+1/p-1

InChI Key

HCJLVWUMMKIQIM-UHFFFAOYSA-M

SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[O-].[Na+]

Solubility

In water, 3.30X10+5 mg/L at 25 °C
Solubility in water (g/L): 22.4 at 20 °C; 33 at 30 °C
Solubility at 25 °C (g/L): methanol 22; acetone 37
21% (wt/vol) at 5 °C (water), 29% (wt/vol) at 40 °C (water), 33% (wt/vol at 25 °C (water)
Soluble in ethanol and acetone; insoluble in benzene and petroleum oils
Solubility in water, g/100ml at 25 °C: 33

Synonyms

Pentachlorophenate, Sodium, Pentachlorophenol, Sodium Pentachlorophenate

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[O-].[Na+]

Isomeric SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[O-].[Na+]

Historical use as a wood preservative:

Environmental impact studies:

Several scientific studies have investigated the environmental impact of Na-PCP. These studies have focused on various aspects, including:

  • Persistence and degradation: Research has examined the persistence of Na-PCP in soil and water environments, as well as the microbial degradation processes that break it down. [Source: Effects of sodium pentachlorophenate on the ecology of a freshwater model ecosystem - PubMed, ]
  • Leaching and contamination: Studies have assessed the leaching potential of Na-PCP from treated wood and its subsequent contamination of surrounding soil and groundwater. [Source: Pentachlorophenol - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf, ]
  • Effects on aquatic life: Research has explored the toxic effects of Na-PCP on various aquatic organisms, including fish, invertebrates, and algae. [Source: Effects of sodium pentachlorophenate on enzymes of energy metabolism in tissues of Notopterus notopterus - PubMed, ]

Toxicological research:

Toxicological studies on Na-PCP have aimed to understand its potential health hazards. These studies have investigated:

  • Acute and chronic toxicity: Research has examined the immediate and long-term effects of exposure to Na-PCP in various animal models. [Source: ACUTE AND CHRONIC EFFECTS OF PENTACHLOROPHENOL AND SODIUM PENTACHLOROPHENATE UPON EXPERIMENTAL ANIMALS | Journal of Pharmacology and Experimental Therapeutics, ]
  • Carcinogenicity: Studies have investigated the potential of Na-PCP to cause cancer, with some evidence suggesting a link to liver cancer in animals. [Source: Sodium Pentachlorophenate - NJ.gov, ]

Sodium pentachlorophenate is a chemical compound with the formula C6_6Cl5_5ONa and is classified as a sodium salt of pentachlorophenol. It appears as a white or tan powdered solid, soluble in water, and is known for its toxic properties. The compound is primarily used in various industrial applications, particularly in the agricultural sector as a pesticide and herbicide. Its structure consists of a phenolic ring substituted with five chlorine atoms, which significantly contributes to its biological activity and toxicity .

PCP-Na is a hazardous compound and should be handled with care. It is acutely toxic by ingestion, inhalation, and skin contact []. Exposure to PCP-Na can cause a variety of health effects, including skin irritation, eye damage, respiratory problems, and neurological effects [].

, primarily due to its chlorinated structure. Key reactions include:

  • Hydrolysis: In aqueous solutions, sodium pentachlorophenate can hydrolyze to form pentachlorophenol and sodium hydroxide.
    C6Cl5ONa+H2OC6Cl5OH+NaOH\text{C}_6\text{Cl}_5\text{ONa}+\text{H}_2\text{O}\rightarrow \text{C}_6\text{Cl}_5\text{OH}+\text{NaOH}
  • Oxidation: Under certain conditions, it can be oxidized to produce chlorinated byproducts, which may include polychlorinated dibenzodioxins and dibenzofurans, known for their environmental persistence and toxicity .

The synthesis of sodium pentachlorophenate typically involves the chlorination of phenol followed by neutralization with sodium hydroxide. The process can be summarized in the following steps:

  • Chlorination of Phenol: Phenol is treated with chlorine gas under controlled conditions to introduce chlorine substituents on the aromatic ring.
  • Neutralization: The resulting pentachlorophenol is then neutralized with sodium hydroxide to yield sodium pentachlorophenate.

This method allows for the production of high-purity sodium pentachlorophenate suitable for industrial applications .

Sodium pentachlorophenate has several applications:

  • Agriculture: Used as a pesticide and herbicide for controlling weeds and pests in crops.
  • Industrial: Employed in wood preservation processes due to its fungicidal properties.
  • Laboratory: Utilized in research settings for studying chlorinated compounds and their effects .

Sodium pentachlorophenate shares similarities with several other chlorinated phenolic compounds. Below is a comparison highlighting its uniqueness:

CompoundFormulaUnique Characteristics
Sodium PentachlorophenateC6_6Cl5_5ONaHighly toxic to aquatic life; used in agriculture
PentachlorophenolC6_6Cl5_5OHParent compound; more toxic without sodium salt
Sodium DichloroisocyanurateC3_3Cl2_2NNaOUsed primarily as a disinfectant; less toxic than sodium pentachlorophenate
Sodium ChlorideNaClCommon salt; non-toxic; used for culinary purposes

Sodium pentachlorophenate's unique combination of high toxicity to microorganisms and environmental persistence distinguishes it from other similar compounds .

Synthesis Methodologies and Industrial Processes

Hydrolysis of Hexachlorobenzene: Catalysts and Reaction Conditions

The alkaline hydrolysis of hexachlorobenzene (HCB) represents a primary synthesis route for NaPCP. This process involves reacting HCB with aqueous sodium hydroxide at elevated temperatures (240–260°C) and pressures (500–600 psi) to yield sodium pentachlorophenate and sodium chloride. Vigorous agitation or surfactants are required to ensure phase contact between the hydrophobic HCB and aqueous alkali. Post-reaction, acidification of the sodium pentachlorophenate solution with hydrochloric acid liberates PCP, which is subsequently neutralized with NaOH to form NaPCP. A critical advantage of this method is the direct isolation of molten PCP above 190°C, simplifying purification. However, the process generates trace contaminants, including octachlorodibenzo-p-dioxin (OCDD) and hexachlorobenzene residues, which pose environmental risks.

Direct Chlorination of Phenol: By-Product Formation and Dioxin Generation

An alternative synthesis involves the direct chlorination of phenol using chlorine gas in the presence of catalysts like aluminum chloride or ferric chloride. This exothermic reaction proceeds stepwise, replacing hydrogen atoms on the phenol ring with chlorine at temperatures exceeding 75°C. Technical-grade PCP produced via this method typically contains 86–90% purity, with impurities including tetrachlorophenol, trichlorophenol, and polychlorinated dioxins. The formation of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a highly toxic dioxin, has been documented in poorly controlled reactions, though it is rare in commercial preparations.

Sodium Salt Formation: Alkaline Treatment and Solubility Enhancement

To enhance water solubility, PCP is treated with sodium hydroxide, forming NaPCP ($$ \text{C}6\text{Cl}5\text{ONa} $$). This reaction, conducted at ambient temperatures, produces a compound with solubility exceeding 300 g/L in water, facilitating its use in liquid formulations. Commercial NaPCP often contains stabilizers to prevent photodegradation and microbial contamination during storage.

Table 1: Comparative Analysis of NaPCP Synthesis Methods

MethodReactantsTemperature (°C)By-ProductsPurity (%)
HCB HydrolysisHCB, NaOH240–260OCDD, HCB residues92–95
Phenol ChlorinationPhenol, Cl₂75–150TCDD, trichlorophenol86–90
NeutralizationPCP, NaOH20–25None≥98

Industrial Applications and Historical Usage Patterns

Wood Preservation and Pressure/Thermal Treatment Protocols

NaPCP’s dominance in wood preservation stems from its efficacy against fungi, termites, and marine borers. In pressure-treatment processes, timber is immersed in NaPCP solutions (3–7% w/v) and subjected to 150–200 psi, ensuring deep penetration. Non-pressure methods, such as brushing or dipping, are used for smaller-scale applications. Despite its effectiveness, NaPCP-treated wood is restricted to utility poles, railroad ties, and marine pilings due to leaching risks.

Agricultural and Non-Agricultural Uses: Herbicides, Antifouling Agents, and Cooling Systems

Historically, NaPCP served as a pre-emergent herbicide for non-food crops and a disinfectant in leather tanning. In industrial settings, it controlled microbial growth in cooling towers (100–300 ppm) and paper mill systems, preventing algal and fungal biofilm formation. Its use in antifouling paints for ships has been phased out due to bioaccumulation in marine ecosystems.

Table 2: Historical vs. Current Applications of NaPCP

ApplicationHistorical Use (Pre-2000)Current Use (2025)
Wood PreservationWidespread (poles, fencing)Restricted (utility poles)
AgricultureSeed treatment, herbicidesBanned in OECD nations
Cooling SystemsCommon in power plantsLimited (alternative biocides)
Antifouling PaintsMarine vesselsProhibited under Stockholm

Aerobic vs. Anaerobic Bacterial Processes

Sodium pentachlorophenate undergoes distinct biodegradation pathways under aerobic and anaerobic conditions, with fundamental differences in microbial mechanisms and metabolic outcomes [2] [5] [8]. Under aerobic conditions, the degradation pathway primarily involves hydroxylation reactions catalyzed by specialized monooxygenase enzymes, whereas anaerobic processes rely on reductive dechlorination mechanisms that sequentially remove chlorine atoms from the aromatic ring [2] [8].

Aerobic bacterial degradation of sodium pentachlorophenate has been extensively characterized in Sphingobium chlorophenolicum, where the compound serves as both carbon and energy source [6] [8]. The aerobic pathway initiates with the conversion of pentachlorophenol to tetrachlorohydroquinone through a nicotinamide adenine dinucleotide phosphate-dependent monooxygenase reaction [6] [7]. This initial step represents the rate-limiting process in the overall degradation pathway, with catalytic efficiency significantly lower than typical phenol hydroxylases [7].

In contrast, anaerobic degradation processes involve organohalide-respiring bacteria that utilize sodium pentachlorophenate as a terminal electron acceptor [5] [27]. Key bacterial genera capable of anaerobic dechlorination include Desulfitobacterium, Dehalobacter, Sulfurospirillum, Desulfovibrio, and Desulfuromonas species [5] [8]. These organisms employ reductive dehalogenase enzymes that catalyze the sequential replacement of chlorine atoms with hydrogen atoms, ultimately producing phenol as the final dechlorination product [5] [28].

The efficiency of anaerobic versus aerobic processes varies significantly with environmental conditions. Anaerobic dechlorination typically requires an adaptation period of three to five weeks before significant degradation activity is observed [3] [27]. Once established, anaerobic systems can achieve complete dechlorination of sodium pentachlorophenate concentrations up to 300 milligrams per liter, with chlorine removal efficiencies reaching 36 micromolar per day in continuous flow systems [28] [34].

Key Dechlorination Enzymes: PcpB, PcpC, and TCHQ Reductase

The enzymatic machinery responsible for sodium pentachlorophenate degradation involves three critical dechlorination enzymes that operate in sequential fashion [6] [7] [30]. Pentachlorophenol 4-monooxygenase, designated as PcpB, catalyzes the initial hydroxylation step that converts pentachlorophenol to tetrachloro-para-hydroquinone [6] [7]. This flavin-dependent enzyme exhibits unusually slow catalytic turnover rates of 0.02 per second, significantly lower than related phenol hydroxylases [7].

The PcpB enzyme demonstrates remarkable mechanistic complexity, involving the formation of a radical intermediate state during catalysis [7]. Spectroscopic analysis reveals that the enzyme undergoes formation of a tetrachlorobenzosemiquinone radical species before product release, which represents an off-pathway diradical state that limits overall catalytic efficiency [7]. This mechanistic bottleneck explains the poor performance characteristics of the pentachlorophenol degradation pathway in aerobic bacteria [7].

Tetrachlorohydroquinone reductive dehalogenase, encoded by the pcpC gene, represents the second critical enzyme in the degradation sequence [6] [30]. This enzyme catalyzes the sequential reductive dechlorination of tetrachlorohydroquinone to trichloro-para-hydroquinone and subsequently to dichloro-para-hydroquinone [6] [30]. The PcpC enzyme operates through a glutathione-dependent mechanism involving thiol-disulfide exchange reactions that facilitate chlorine removal [30].

Kinetic studies of PcpC demonstrate that the enzyme achieves catalytic enhancement of approximately 10,000-fold compared to uncatalyzed reactions [30]. However, the thiol-disulfide exchange step appears to lack evolutionary optimization, exhibiting poor substrate specificity and binding affinity for glutathione cofactors [30]. The enzyme requires an unidentified protonated group within the active site to achieve maximal catalytic efficiency [30].

Tetrachlorohydroquinone reductase functions as a rescue enzyme that facilitates the overall degradation pathway by providing rapid electron transfer capabilities [7]. This iron-sulfur cluster-containing enzyme performs two sequential one-electron transfers that convert tetrachlorobenzoquinone intermediates back to reduced forms suitable for continued processing [7]. The reductase enzyme exhibits rate constants for electron transfer that are independent of enzyme concentration, suggesting a unique mechanistic framework [7].

Metabolic Intermediates and Mineralization Efficiency

The biodegradation of sodium pentachlorophenate generates a complex array of metabolic intermediates that vary depending on the specific degradation pathway and environmental conditions [6] [27] [28]. Under aerobic conditions, the primary intermediates include tetrachlorohydroquinone, trichloro-para-hydroquinone, dichloro-para-hydroquinone, and 2-chloromaleylacetate [6] [8]. These intermediates undergo sequential transformation through ring cleavage reactions that ultimately lead to incorporation into central metabolic pathways [6].

Quantitative analysis of metabolic intermediates reveals that tetrachlorohydroquinone accumulation occurs transiently during the initial phases of aerobic degradation [6]. High-performance liquid chromatography studies demonstrate that this intermediate reaches maximum concentrations within the first few hours of degradation before being metabolized to downstream products [6]. The formation of 2-chloromaleylacetate represents a critical branch point where the aromatic ring structure is cleaved and the resulting products enter the tricarboxylic acid cycle [6] [8].

Anaerobic degradation pathways produce distinctly different intermediate profiles characterized by sequential dechlorination products [27] [28]. Mass balance studies in continuous flow column systems demonstrate that 50 micromolar sodium pentachlorophenate undergoes largely complete dechlorination to phenol, with minor formation of 3-chlorophenol as an intermediate metabolite [28] [34]. Carbon balance calculations indicate that approximately 1.99 milligrams per liter of biomass growth occurs per unit of chlorine consumption [28].

Mineralization efficiency varies significantly between aerobic and anaerobic systems, with complete mineralization to carbon dioxide and water achieved more readily under aerobic conditions [3] [8]. Aerobic mineralization proceeds through the formation of 3-oxoadipate intermediates that are subsequently metabolized through standard catabolic pathways [6]. In contrast, anaerobic systems typically achieve complete dechlorination but require additional metabolic steps for complete mineralization of the resulting phenol product [27] [28].

The efficiency of mineralization is influenced by several environmental factors including pH, temperature, and the presence of alternative carbon sources [2] [28]. Studies using enriched microbial consortia demonstrate that mineralization rates follow Monod kinetics with specific growth rates of 1.38 per day and half-saturation constants of 0.29 micromolar [28]. These kinetic parameters indicate relatively high affinity for the substrate but moderate growth rates compared to degradation of non-chlorinated aromatic compounds [28].

Photolytic Degradation Mechanisms

UV-Induced Dechlorination Pathways and DFT Modeling

Ultraviolet radiation induces complex photochemical degradation pathways in sodium pentachlorophenate that involve both direct photolysis and indirect photochemical processes [12] [13] [36]. Density functional theory calculations using B3LYP methods with 6-311G basis sets have provided detailed mechanistic insights into the molecular-level processes governing photodegradation [12] [13]. These computational studies reveal that carbon-chlorine bond dissociation energies vary significantly depending on the position of chlorine atoms within the aromatic ring structure [12] [13].

Direct photolysis of sodium pentachlorophenate occurs most efficiently in aqueous solutions, where complete degradation can be achieved within 8 minutes of ultraviolet irradiation at 254 nanometers [12]. The photodegradation rate follows first-order kinetics with rate constants of 0.600 per minute in water, compared to significantly slower rates of 0.068 and 0.039 per minute in ethyl acetate and ethyl alcohol, respectively [12]. These solvent-dependent differences reflect the influence of medium polarity on photochemical reaction mechanisms [12].

Computational modeling using density functional theory demonstrates that chlorine atoms in ortho positions exhibit higher bond dissociation energies compared to meta and para positions [12] [13]. This finding correlates with experimental observations that dechlorination preferentially occurs at ortho positions during photolysis [12] [35]. The calculated atomic charge distributions indicate that chlorine atoms with more positive charges are more susceptible to photolytic removal [12] [13].

Mechanistic studies reveal that photolysis can proceed through multiple pathways including homolytic bond cleavage and formation of phenoxyl radicals [36]. Theoretical calculations indicate that both ground state and first triplet states of pentachlorophenolate can undergo dechlorination through carbon-chlorine bond homolysis upon ultraviolet irradiation [36]. The photolysis process can also generate hydrated electrons and phenoxyl radicals in aqueous solution, which participate in subsequent dechlorination reactions [36].

Advanced photochemical modeling incorporating photo-Fenton systems demonstrates enhanced degradation efficiency compared to direct photolysis alone [10] [15]. In these systems, iron-catalyzed processes generate hydroxyl radicals that react with sodium pentachlorophenate at rates exceeding those of direct photochemical processes [10] [15]. The presence of humic substances can significantly influence photodegradation pathways, either enhancing or inhibiting degradation depending on solution conditions [10] [15].

Chlorine Mass Balance and Intermediate Identification

Comprehensive chlorine mass balance studies during photolytic degradation of sodium pentachlorophenate reveal that at least 80 percent of the initial chlorine content can be accounted for through identification of parent compound, intermediate products, and chloride ions [13] [31]. Advanced analytical techniques including gas chromatography-mass spectrometry and high-performance liquid chromatography have enabled detailed characterization of chlorinated intermediate compounds formed during photodegradation [12] [35] [38].

The primary chlorinated intermediates identified during ultraviolet photolysis include 2,3,5,6-tetrachlorophenol, 2,3,4,6-tetrachlorophenol, 2,4,5-trichlorophenol, 2,3,6-trichlorophenol, and 2,6-dichlorophenol [12] [35]. These compounds appear within the first 2 minutes of irradiation and undergo further dechlorination as exposure time increases [12] [35]. Mass spectrometric analysis confirms the sequential nature of dechlorination, with higher chlorinated species being converted to lower chlorinated products [35].

Quantitative analysis of chloride ion formation demonstrates that complete dechlorination occurs within 6 to 8 minutes of ultraviolet exposure in aqueous solutions [12]. During this time period, over 30 percent of the total chlorine content is released as chloride ions within the first 2 minutes, reaching 100 percent release by 8 minutes [12]. This rapid chloride formation indicates efficient cleavage of carbon-chlorine bonds under photolytic conditions [12].

In addition to simple dechlorination products, photolysis generates oxidative transformation products including organic acids and complex aromatic compounds [12] [38]. Ion chromatography analysis identifies acetic acid and oxalic acid as major final products of complete photomineralization [12]. These low molecular weight organic acids persist in solution even after extended ultraviolet exposure, indicating their relative photochemical stability [12].

The formation of polychlorinated dibenzo-para-dioxins represents an important pathway during photolytic degradation under certain conditions [35] [38]. Gas chromatography-mass spectrometry studies identify octachlorodibenzo-para-dioxin and heptachlorodibenzo-para-dioxin as photolysis products, particularly in systems containing iron oxide catalysts [35] [38]. However, the presence of organic matter such as humic acids can suppress dioxin formation through alternative reaction pathways [15].

Temperature and pH conditions significantly influence both the rate of photodegradation and the distribution of intermediate products [11] [38]. Studies using titanium dioxide photocatalysts demonstrate that reaction temperature affects both the efficiency of dechlorination and the selectivity for different intermediate compounds [11]. Similarly, solution pH influences the speciation of sodium pentachlorophenate between neutral and anionic forms, thereby affecting photochemical reaction mechanisms [11] [38].

Environmental Persistence and Mobility

Soil-Water Partitioning: pH-Dependent Adsorption/Desorption

The environmental mobility of sodium pentachlorophenate is critically controlled by pH-dependent adsorption and desorption processes that govern soil-water partitioning behavior [3] [19] [23]. The compound exhibits a pKa value of 4.7, meaning that it exists predominantly in the ionized pentachlorophenolate form at environmentally relevant pH values [19] [23]. This ionization behavior fundamentally alters the adsorption characteristics compared to neutral organic compounds [19] [23].

Organic carbon-normalized partition coefficients for sodium pentachlorophenate vary dramatically with soil pH, ranging from extremely high values of 121,681 liters per kilogram at pH 3.5 to much lower values of 2,285 liters per kilogram at pH 4.9 [39]. These data demonstrate the profound influence of pH on environmental mobility, with acidic conditions promoting strong adsorption and neutral to basic conditions favoring mobility [19] [23]. Maximum adsorption typically occurs at soil pH values between 4.6 and 5.1, with minimal adsorption observed above pH 6.8 [19] [23].

The pH-dependent adsorption behavior reflects the different partitioning mechanisms operating for neutral versus ionic species [19] [20]. Under acidic conditions where the neutral pentachlorophenol predominates, adsorption occurs primarily through hydrophobic interactions with soil organic matter [19]. The measured Koc values for different soil types demonstrate significant variation, with reported values of 1,250 and 1,800 liters per kilogram for light and heavy loam soils, respectively, while the undissociated species exhibits Koc values as high as 25,000 liters per kilogram [3].

At higher pH values where the pentachlorophenolate anion dominates, adsorption mechanisms shift toward electrostatic interactions with positively charged soil surfaces [19] [20]. However, the anionic form generally exhibits much lower affinity for soil particles, resulting in increased mobility under neutral and alkaline conditions [19] [23]. This pH-dependent behavior has critical implications for groundwater contamination potential and remediation strategies [19] [23].

Field studies at contaminated sites reveal complex adsorption behavior that cannot be adequately described by simple linear isotherms [23]. Retardation factors for sodium pentachlorophenate in groundwater systems demonstrate concentration-dependent behavior, with greater retardation observed at lower concentrations below 40 micrograms per liter compared to higher concentrations exceeding 1,000 micrograms per liter [23]. This concentration dependence suggests saturation of high-affinity adsorption sites at elevated contamination levels [23].

Physical Description

Sodium pentachlorophenate is a white or tan, powdered solid. It is soluble in water and may burn, but it is not easily ignited. It may be toxic by ingestion, inhalation and skin absorption. It is used as a fungicide, herbicide and as a disinfectant.
WHITE OR TAN FLAKES OR POWDER WITH CHARACTERISTIC ODOUR.

Color/Form

White crystalline solid
Tan powder, pellets
Buff-colored flakes

Boiling Point

Decomposes. (USCG, 1999)

Density

2.0 mg/L at 22 °C/4 °C

LogP

log Kow = 1.3 at pH 10

Odor

Phenolic odo

UNII

640L8FZO38

GHS Hazard Statements

Aggregated GHS information provided by 65 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Herbicides

Mechanism of Action

To study the mechanism of thyroid hormone action disrupted mechanism by pentachlorophenol in FRTL-5 cells. In the study solvent control group (DMSO), positive control group in iodide uptake measurements (perchlorate sodium) and three pentachlorophenol groups were designed. FRTL-5 cells were treated at the doses of 0.1 ug/mL, 0.3 ug/mL and 0.5 ug/mL of pentachlorophenol for 24 hours. The proliferation of FRTL-5 cells was assayed by 3H - TdR, and the concentrations of thyroglobulin in culture were assayed by RIA. In iodide uptake measurements, and the (125)I uptake of FRTL-5 cells was tested in 12 hr and 24 hr. Pentachlorophenol had no effect on the proliferation of FRTL-5 cells, and the concentrations of thyroglobulin in culture were decreased at the levels of group 0.3 ug/mL and 0.5 ug/mL. The iodide uptakes of FRTL-5 cells were significantly increased at the levels of group 0.33 ug/mL and 0.5 ug/mL in 12 hr. Perchlorate sodium made significant decreases of the iodide uptake of FRTL-5 cells in 12 hr and 24 hr. The mechanism of the thyroid hormone action disrupted by pentachlorophenol may be associated with descreasing thyroglobulin in FRTL-5 cells. /Pentachlorophenol/
Chlorinated phenols ... are very effective (... in vitro) as uncouplers of oxidative phosphorylation. They thus prevent incorporation of inorganic phosphate into ATP without effecting electron transport. As a result of this action, which is believed to occur at mitochondrial /membrane/, cells continue to respire but soon are depleted of ATP necessary for growth. /Chlorophenols/
The chlorophenols ... act at the sites of adenosine triphosphate production and decrease or block it without blocking the electron transport chain. Thus the poisons uncouple phosphorylation from oxidation. Free energy from the electron transport chain then converts to more body heat. As body temp rises, heat-dissipating mechanisms are overcome and metabolism is speeded. More adenosine diphosphate and other substrates accumulate, and these substrates stimulate the electron transport chain further. The electron transport chain responds by using up more and more available oxygen (increasing oxygen demand) in an effort to produce adenosine triphosphate, but much of the free energy generated is liberated as still more body heat. Oxygen demand quickly overcomes oxygen supply, and energy reserves become depleted. /Chlorophenols/
... Effective uncoupler of oxidative phosphorylation. At low concn (10-5 m) pentachlorophenol prevents the uptake of inorganic phosphate associated with the oxidation of alpha-ketoglutarate. In phosphate-deficient systems, alpha-ketoglutarate oxidation is stimulated by pentrachlorophenol (PCP). PCP greatly enhances liberation of inorg phosphate from ATP in fresh mitochondrial prepn, but ... no effect upon atpase prepared from disintegrated mitochondria. Suggested effect of PCP may be one of altering permeability of mitochondria rather than direct effect on atpase. /Pentachlorophenol/
A study of magnesium adenosine triphosphitase and sodium, potassium adenosine triphosphitase from various tissues of the rat revealed very complex reactions, suggesting that pentachlorophenol uncouples oxidative phosphorylation at low concn and inhibits it at high concn and that sodium, potassium adenosine triphosphitase is the locus of action of the poison. /Pentachlorophenol/

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Impurities

... Pentachlorophenol available after about 1973 contained only 1 ppm of the hexachloro- and 26 ppm of the octachlordibenzo-p-dioxin. /Pentachlorophenol/
Fourteen technical pentachlorophenol and three sodium pentachlorophenate samples were obtained from several manufacturers and analyzed for various chlorinated phenolic impurities. Reversed-phase liquid chromatography with an electrochemical (coulometric mode) detector was used for qualitative and quantitative determinations. 2,4-Dichlorophenol, 3,5-dichlorophenol, 2,3,4-trichlorophenol, 2,4,6-trichlorophenol, 3,4,5-trichlorophenol, 2,3,5,6-tetrachlorophenol, 2,3,4,6-tetrachlorophenol, and 2,3,4,5-tetrachlorophenol were detected as contaminants in the various samples.

Other CAS

131-52-2

Use Classification

HERBICIDES

Methods of Manufacturing

Exhaustive chlorination of phenol and conversion to the sodium salt with sodium hydroxide.

General Manufacturing Information

As of 1993, phenate has not been used in the United States /as a pesticide/. In other countries, where antimicrobial needs are high, the phenate is employed for its antifungal and antimicrobial activities, i.e. applied directly to the surfaces of freshly sawed timber to prevent fungal growth and sap staining
Trade marks include ... Dowicide G (Dow), Santobrite (Monsanto) for the sodium salt - neither company now manufactures or markets these products.

Analytic Laboratory Methods

Determination of sodium pentachlorophenolate in the atmosphere by thin-layer chromatography. The method is based on a reaction between sodium pentachlorophenolate and silver on a thin layer of silica gel.
EPA Method 8040. Method for the determination of phenols in solid waste by gas chromatography with flame ionization detection (FID) or derivatization to pentafluorobenzyl- bromide (PFB) derivatives followed by gas chromatography with electron capture detection (ECD). ECD is used to reduce detection limits of some phenols and/or interferences. Under the prescribed conditions for pentachlorophenol, the method detection limit is 7.4 ug/L using FID and 0.59 ug/L using ECD. Precision and method accuracy were found to be directly related to analyte concentration and essentially independent of the sample matrix. /Pentachlorophenol/
EPA Method 8250. Packed Column Gas Chromatography/Mass Spectrometry Technique for the determination of semivolatile organic compounds in extracts prepared from all types of solid waste matrices, soil, and groundwater. This method is applicable to quantify most neutral, acidic, and basic organic compounds that are soluble in methylene chloride and capable of being eluted with derivatization as sharp peaks from a gas chromatographic packed column. Under the prescribed conditions, pentachlorophenol has a detection limit of 3.6 ug/L. Precision and method accuracy were found to be directly related to the concentration of the analyte and essentially independent of the sample matrix. /Pentachlorophenol/
EPA 8270. Capillary Column GC/MS. This method is used for the determination of semivolatile organic compounds in extracts prepared from all types of solid waste matrices, soils, and groundwater. This method is applicable to quantify most acidic, basic, and neutral organic compounds that are soluble in methylene chloride and are capable of being eluted without derivatization as sharp peaks from a capillary column (DB-5 or equivalent). The Practical Quantitation Limit for pentachlorophenol is 50 ug/L in ground water and 3300 ug/kg in low soil/sediment. The precision and a method accuracy were found to be directly related to the concentration of the analyte and essentially independent of the sample matrix. /Pentachlorophenol/
For more Analytic Laboratory Methods (Complete) data for PENTACHLOROPHENOL, SODIUM SALT (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

A GC method for determining pentachlorophenol and 2,3,4,6-tetrachlorophenol in biological fluids was developed. Samples analyzed were urine, water, serum, or fish, tissue. Urine and water samples were digested at 100 °C for 1 hr in a sealed vial and later were extracted with toluene. Serum samples were acidified and then digested and extracted as above. Fish tissue was homogenized, acidified to pH 2, and rehomogenized; the emulsion was extracted with methylene chloride, extracted with alkali, and finally with toluene and digested as above. All samples were treated with an internal standard, diluted as appropriate, and subjected to gas chromatography at 300 °C using fused silica capillary columns. Samples were injected at 1 microliter volume and detection of compounds was facilitated by electron capture at 350 °C. A calibration standard of pure pentachlorophenol and tetrachlorophenol were run; the time of chromatographic run was 1 hour. Good resolution of the compounds was achieved. Concentrations as low as 0.5 ppb wre detected by this method for the two compounds. The precision of the method was 7.5% for tetrachlorophenol and 1.2% for pentachlorophenol. The upper limit of detection was 200 ppb. Samples of water, urine, serum, and fish tissue contained detectable concentrations of the two compounds. Corrections were made to compensate for instrument drift. The compounds were sensitive to chemical activity within the injection port and column; deactivation was necessary by treating with 10 microliter portions of hexamethylsilane and trimethylchlorosilane. ...
Chlorinated phenols in urine are ... detected by electron-capture gas chromatography using a double support-bonded diethylene glycol succinate column ... Avg recoveries of >80% were obtained. /Chlorinated phenols/

Storage Conditions

Provision to contain effluent from fire extinguishing. Separated from food and feedstuffs. ... Well closed. Keep in a well-ventilated room.

Interactions

Inhibition of sulfation of the phenolic compound harmol (7-hydroxy-1-methyl-9H-pyrido[3,4-b]indole) by pentachlorophenol (PCP) was studied in the Wistar rat: PCP was administered in various ways to find a convenient method for long-term inhibition of sulfation. High doses of PCP or sodium pentachlorophenolate (NaPCP) in the diet (350 ppm) or NaPCP in the drinking water (1.4 mM) of Wistar rats for one week inhibited the sulfation of harmol by 30-45%. The plasma concentration of PCP in rats with NaPCP (1.4 mM) in their drinking water was highest (270 uM) in the period that the animals were kept in the dark and consumed food and water. This is explained by a rapid elimination: the elimination of PCP from plasma, after intravenous administration, showed a biphasic disappearance curve with half-lives of 2.17 and 7.24 hrs, respectively. This is much faster than in Sprague-Dawley rats. A log-linear correlation was found between the plasma concentration of pentachlorophenol and the inhibition of harmol sulfation. Although administration of NaPCP to rats in their drinking water inhibited the sulfation of harmol only by 45%, it inhibited the sulfation of the carcinogenic arylhydroxamic acid N-hydroxy-2-acetylaminofluorene by 70-75%.

Dates

Modify: 2023-08-15

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